molecular formula C44H28N4OV B11928644 Tetraphenyl porphine vanadium oxide

Tetraphenyl porphine vanadium oxide

Cat. No.: B11928644
M. Wt: 679.7 g/mol
InChI Key: WDCQRRQLLCXEFB-UHFFFAOYSA-N
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Description

Tetraphenyl porphine vanadium oxide is a metalloporphyrin compound with the molecular formula C₄₄H₂₈N₄OV It is known for its unique structure, where a vanadium ion is coordinated to a tetraphenyl porphine ligand with an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetraphenyl porphine vanadium oxide typically involves a two-step process. Initially, tetraphenyl porphine is synthesized through the condensation of benzaldehyde and pyrrole under acidic conditions. The resulting tetraphenyl porphine is then reacted with a vanadium precursor, such as vanadyl sulfate, in the presence of a base to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tetraphenyl porphine vanadium oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen or hydrogen peroxide, with reactions typically conducted at elevated temperatures and pressures.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used under mild conditions.

    Substitution: Ligand exchange reactions often require the presence of coordinating solvents and may be facilitated by heating.

Major Products:

Scientific Research Applications

Tetraphenyl porphine vanadium oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tetraphenyl porphine vanadium oxide involves the coordination of substrates to the vanadium center, followed by electron transfer processes. The oxo group plays a crucial role in facilitating redox reactions. The compound can mimic the catalytic activity of natural enzymes, such as cytochrome P450, by providing a similar environment for substrate binding and transformation .

Comparison with Similar Compounds

  • Tetraphenyl porphine manganese oxide
  • Tetraphenyl porphine iron oxide
  • Tetraphenyl porphine cobalt oxide

Comparison: Tetraphenyl porphine vanadium oxide is unique due to the specific redox properties of vanadium, which differ from those of manganese, iron, and cobalt. The vanadium center provides distinct catalytic activities and stability, making it suitable for specific applications such as methane detection and oxidation reactions .

Properties

Molecular Formula

C44H28N4OV

Molecular Weight

679.7 g/mol

IUPAC Name

oxovanadium(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide

InChI

InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2

InChI Key

WDCQRRQLLCXEFB-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.O=[V+2]

Origin of Product

United States

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